(4E, 8Z)-Sphingadienine-C18-1-phosphate
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Overview
Description
(4E, 8Z)-Sphingadienine-C18-1-phosphate is a sphingolipid, a class of lipids that play crucial roles in cellular processes such as signal transduction and cell recognition. This compound is characterized by its unique structure, which includes a long-chain base with double bonds at the 4th and 8th positions in the E and Z configurations, respectively. Sphingolipids are essential components of cell membranes and are involved in various biological functions, including cell growth, differentiation, and apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E, 8Z)-Sphingadienine-C18-1-phosphate typically involves the following steps:
Starting Material: The synthesis begins with a long-chain fatty acid, such as palmitic acid.
Formation of Sphingoid Base: The fatty acid undergoes a series of reactions, including reduction and amination, to form the sphingoid base.
Introduction of Double Bonds: The double bonds at the 4th and 8th positions are introduced through selective dehydrogenation reactions.
Phosphorylation: The final step involves the phosphorylation of the sphingoid base to form this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar steps as described above. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
(4E, 8Z)-Sphingadienine-C18-1-phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sphingadienine-C18-1-phosphate oxide.
Reduction: Reduction reactions can convert the double bonds to single bonds, forming dihydrosphingadienine-C18-1-phosphate.
Substitution: The phosphate group can be substituted with other functional groups, such as sulfate or acetate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sulfur trioxide or acetic anhydride facilitate substitution reactions.
Major Products
Oxidation: Sphingadienine-C18-1-phosphate oxide.
Reduction: Dihydrosphingadienine-C18-1-phosphate.
Substitution: Sulfated or acetylated derivatives of sphingadienine-C18-1-phosphate.
Scientific Research Applications
(4E, 8Z)-Sphingadienine-C18-1-phosphate has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex sphingolipids.
Biology: Studied for its role in cell signaling and membrane structure.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of skincare products due to its moisturizing properties.
Mechanism of Action
The mechanism of action of (4E, 8Z)-Sphingadienine-C18-1-phosphate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with sphingosine-1-phosphate receptors, which are involved in regulating cell growth and survival.
Pathways: It modulates signaling pathways such as the MAPK/ERK pathway, influencing cellular processes like proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Sphingosine-1-phosphate: Another sphingolipid with similar biological functions but different structural features.
Ceramide: A sphingolipid involved in cell signaling and apoptosis, lacking the double bonds present in (4E, 8Z)-Sphingadienine-C18-1-phosphate.
Dihydrosphingosine: A reduced form of sphingosine, differing in the absence of double bonds.
Uniqueness
This compound is unique due to its specific double bond configuration, which imparts distinct biological properties and interactions compared to other sphingolipids .
Properties
Molecular Formula |
C22H31BO3 |
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Molecular Weight |
354.3 g/mol |
IUPAC Name |
[4-(2-methyloctan-2-yl)-2-phenylmethoxyphenyl]boronic acid |
InChI |
InChI=1S/C22H31BO3/c1-4-5-6-10-15-22(2,3)19-13-14-20(23(24)25)21(16-19)26-17-18-11-8-7-9-12-18/h7-9,11-14,16,24-25H,4-6,10,15,17H2,1-3H3 |
InChI Key |
RMRCIVRUPYKICR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(C)(C)CCCCCC)OCC2=CC=CC=C2)(O)O |
Origin of Product |
United States |
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